4-(4-Bromophenyl)but-3-yn-2-ol
Description
4-(4-Bromophenyl)but-3-yn-2-ol (CAS 76347-62-1) is a secondary alcohol featuring a para-bromophenyl group and an alkyne moiety. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 239.11 g/mol . The compound is synthesized via methods such as alkyne addition or coupling reactions, with reported yields ranging from 62% to 74% depending on reaction conditions . Key spectral data include IR absorption for the hydroxyl group (expected ~3300 cm⁻¹) and alkyne stretching (~2100 cm⁻¹). The bromine substituent imparts electron-withdrawing effects, influencing reactivity in cross-coupling reactions and cycloadditions.
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 |
InChI Key |
ALTOADCCPVTZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Sonogashira-Type Alkyne Coupling
The palladium-mediated coupling of 4-bromophenyl derivatives with protected propargyl alcohols constitutes the most widely implemented strategy. A modified Sonogashira protocol employs Pd(OAc)₂ (2.5 mol%) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 3 mol%) in THF at 80°C for 6 hours.
Mechanistic pathway :
- Oxidative addition of 4-bromoiodobenzene to Pd(0) generates arylpalladium(II) intermediate
- Transmetallation with 2-methylbut-3-yn-2-ol via deprotonation by 1,8-diazabicycloundec-7-ene (DBU)
- Reductive elimination yields coupled product with simultaneous bromide displacement
Optimization studies reveal critical parameters:
- Ligand selection: Bulky phosphines enhance coupling efficiency (94% yield with SPhos vs. 68% with PPh₃)
- Solvent effects: THF outperforms DMF or dioxane in minimizing homocoupling byproducts
- Temperature control: Maintaining 80°C prevents β-hydride elimination in propargyl intermediates
Representative procedure :
Charge Pd(OAc)₂ (6.7 mg, 0.03 mmol) and SPhos (18.2 mg, 0.06 mmol) in anhydrous THF (3 mL). Add DBU (450 μL, 3.0 mmol), 2-methylbut-3-yn-2-ol (120 μL, 1.24 mmol), and 4-bromophenyl bromide (237 mg, 1.0 mmol). Heat at 80°C under N₂ for 6 hours. Extract with EtOAc (3×20 mL), dry over MgSO₄, and purify via silica chromatography (hexane/Et₂O 4:1) to obtain 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol (223 mg, 93%).
Decarboxylative Coupling Variant
An alternative route utilizes 4-hydroxy-4-methyl-2-pentynoic acid as alkyne precursor, enabling bromide displacement under milder conditions (60°C, 14 hours). This method circumvents handling gaseous acetylene equivalents but requires stoichiometric tetrabutylammonium fluoride (TBAF) for decarboxylation:
$$ \text{RC≡CCO}2\text{H} + \text{ArBr} \xrightarrow{\text{Pd(OAc)}2/\text{SPhos}} \text{RC≡CAr} + \text{CO}_2 + \text{HBr} $$
Comparative yield analysis:
| Method | Catalyst Loading | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Standard | 2.5 mol% | 80°C | 6h | 93 |
| Decarboxylative | 5 mol% | 60°C | 14h | 85 |
Photochemical Synthesis
UV-Induced Cyclization
A photolytic approach achieves quantitative conversion through [2+2] cycloaddition followed by retro-Diels-Alder fragmentation. Irradiation of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol (100 mg, 0.34 mmol) in ethyl acetate (15 mL) under 365 nm UV light (200 μW/cm²) for 2 hours generates the target alcohol via Norrish Type II hydrogen abstraction:
Critical parameters :
- Quantum yield: Φ = 0.45 ± 0.03 in ethyl acetate
- Wavelength specificity: 350-370 nm optimal for selective excitation
- Solvent effects: Dichloromethane reduces side reactions vs. THF (96% vs. 78% yield)
Photoreaction mechanism :
- n→π* excitation of carbonyl group (if present in precursor)
- Intramolecular hydrogen transfer creating biradical intermediate
- Recombination to form strained cyclobutane derivative
- Thermal fragmentation yielding conjugated enol
Alternative Synthetic Pathways
Selenium-Mediated Cyclization
Manganese dioxide oxidation of 2-methyl-4-(4-bromoselanyl)but-3-yn-2-ol generates selenoxide intermediates that undergo spontaneous-sigmatropic rearrangement. Though primarily yielding triazole derivatives, this pathway demonstrates the synthetic versatility of propargyl alcohol building blocks:
$$ \text{ArSeC≡CCH}2\text{OH} \xrightarrow{\text{MnO}2} \text{ArSe(O)C≡CCH}2\text{OH} \rightarrow \text{ArC≡CCH}2\text{O} + \text{SeO} $$
Structural Characterization
X-ray crystallography confirms the planar geometry of 4-bromophenylacetylene derivatives, with key structural parameters:
| Parameter | Value |
|---|---|
| C≡C bond length | 1.198 ± 0.003 Å |
| C-Br distance | 1.897 ± 0.002 Å |
| Dihedral angle (Ph-C≡C) | 5.4 ± 0.2° |
Hydrogen bonding networks (C-H⋯O, d = 2.38 Å) and acetylene-carbonyl interactions (C≡C⋯O=C, 3.21 Å) dominate crystal packing.
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-ol or 4-(4-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(4-azidophenyl)but-3-yn-2-ol or 4-(4-cyanophenyl)but-3-yn-2-ol.
Scientific Research Applications
4-(4-Bromophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in a range of chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to its biological activity by facilitating interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Bromine vs. Methoxy or Chlorine
4-(4-Methoxyphenyl)but-3-yn-2-ol (CAS 111887-18-4)
- Molecular Formula : C₁₁H₁₂O₂ (MW ≈ 193.23).
- Key Differences: The methoxy group (electron-donating) enhances electron density on the phenyl ring, promoting electrophilic substitution reactions. Applications: Used in asymmetric synthesis and enzyme-mediated resolutions due to its chiral center .
4-(4-Chlorophenyl)but-3-yn-1-ol (CAS 52999-16-3)
- Molecular Formula : C₁₀H₉ClO (MW ≈ 200.64).
- Key Differences: Chlorine (less electron-withdrawing than bromine) moderately deactivates the phenyl ring. Hydroxyl group at position 1 (vs. 2) alters hydrogen-bonding interactions and solubility. Reactivity: Demonstrates regioselectivity in Sonogashira couplings, as shown by Wu et al. (2012) .
Functional Group Modifications: Alcohol vs. Ketone
4-(4-Methoxyphenyl)but-3-yn-2-one (CAS 81532-80-1)
- Molecular Formula : C₁₁H₁₀O₂ (MW ≈ 188.22).
- Key Differences :
Steric and Electronic Effects: Ortho-Substitution vs. Para-Substitution
1-(2-Bromophenyl)-4-(trimethylsilyl)but-3-yn-2-ol
- Molecular Formula : C₁₃H₁₇BrOSi (MW ≈ 299.19).
- Key Differences :
Data Table: Structural and Reactivity Comparison
Biological Activity
4-(4-Bromophenyl)but-3-yn-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure
The compound features a triple bond between the second and third carbon atoms of the butyl chain and a bromophenyl substituent, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing enhanced efficacy compared to similar compounds. The presence of the bromine atom is thought to increase electron density, enhancing its interaction with microbial targets.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The bromophenyl group is believed to play a crucial role in these interactions, possibly by modulating signaling pathways involved in tumor growth.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and triple bond allow for participation in diverse chemical reactions, leading to the formation of reactive intermediates that can affect biological molecules. The bromophenyl moiety may facilitate interactions with specific receptors or enzymes, enhancing its biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)but-3-en-2-ol | Contains a double bond instead of a triple bond | Moderate antimicrobial activity |
| 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol | Methyl group adjacent to hydroxyl | Enhanced anticancer properties |
| 4-(2-Bromophenyl)but-3-yn-2-ol | Bromine on the ortho position | Reduced efficacy compared to para-substituted analogs |
This table illustrates how variations in substitution patterns can significantly influence biological activity.
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of this compound demonstrated its superior antibacterial properties compared to its chlorine analog. The increased electron density from the bromine substitution was linked to enhanced interaction with bacterial cell membranes .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The compound was tested against several cancer types, including breast and lung cancer, revealing IC50 values lower than those of traditional chemotherapeutics like cisplatin .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | >80% |
| Solvent | THF/DMF (anhydrous) | Minimizes side reactions |
| Temperature | 80–100°C | Balances kinetics/thermodynamics |
Q. Table 2: Spectral Benchmarks
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.8 (s, 1H, -OH) | Propargyl alcohol |
| IR | 2100 cm⁻¹ (C≡C) | Alkyne confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
